2-ブロモ-1-フルオロナフタレン

概要

説明

2-Bromo-1-fluoronaphthalene is a chemical compound that belongs to the class of halogenated naphthalene . It has been widely studied due to its various applications in fields such as organic synthesis, analytical chemistry, and pharmaceutical research .

Molecular Structure Analysis

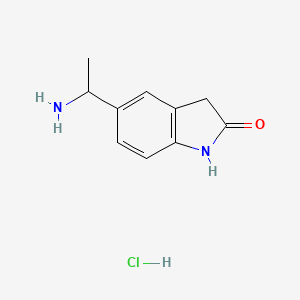

The molecular weight of 2-Bromo-1-fluoronaphthalene is 225.06 . The IUPAC name is 2-bromo-1-fluoronaphthalene and the InChI code is 1S/C10H6BrF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H .Physical and Chemical Properties Analysis

2-Bromo-1-fluoronaphthalene is a clear liquid at ambient temperature . It has a boiling point of -4 degrees and a flash point of 164/2mm .科学的研究の応用

機械化学活性化

研究では、機械的力によって化学反応を誘起する機械化学活性化におけるその使用が検討されています。 例えば、マグネシウム金属との粉砕とそれに続く処理によってビナフタレンを生成するために使用されてきました .

セロトニンおよびノルエピネフリン再取り込み阻害

セロトニンおよびノルエピネフリン再取り込みの強力な阻害剤である LY248686 の合成に関与しており、これは特定の神経学的疾患の治療に影響を与える可能性があります .

フラッシュ光分解研究

化合物の酸素との相互作用は、気相におけるフラッシュ光分解によって研究されており、反応機構と速度論に関する洞察を提供しています .

Safety and Hazards

将来の方向性

2-Bromo-1-fluoronaphthalene has been used in studies of the effects of halogenated aromatic hydrocarbons on the environment, as well as in studies of the toxicological effects of these compounds . It has also been used in the development of new drugs, such as anti-cancer agents, and in the development of analytical techniques for the detection of halogenated aromatic hydrocarbons .

作用機序

Target of Action

It’s known that brominated and fluorinated naphthalenes are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

2-Bromo-1-fluoronaphthalene is likely to interact with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to create carbon-carbon bonds between two organic compounds. In this process, a metal catalyst, typically palladium, facilitates the coupling of an organoboron compound with a halide .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which this compound is often involved, is a key process in the synthesis of various biologically active compounds .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific biochemical pathways it affects .

Result of Action

The molecular and cellular effects of 2-Bromo-1-fluoronaphthalene’s action would depend on the specific biochemical pathways it affects. As a reagent in Suzuki–Miyaura coupling, it contributes to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-fluoronaphthalene. For instance, the compound’s reactivity in Suzuki–Miyaura coupling can be affected by the presence of other reagents, the temperature, and the pH of the environment . Additionally, safety data suggests that the compound should be handled with care to prevent harm to the environment .

特性

IUPAC Name |

2-bromo-1-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNSUUQOEPQDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660306 | |

| Record name | 2-Bromo-1-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-79-3 | |

| Record name | 2-Bromo-1-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)

![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)

![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)

![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)